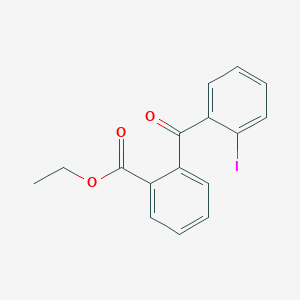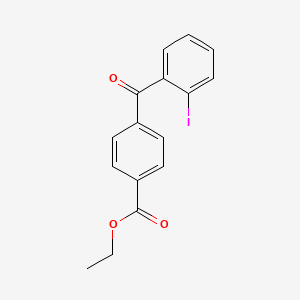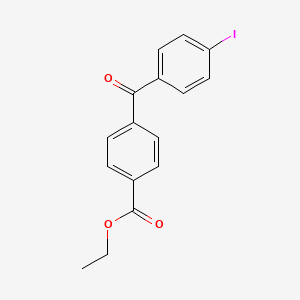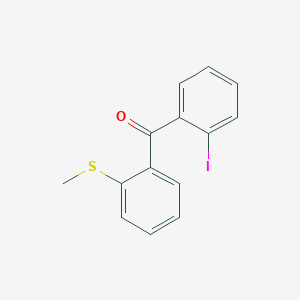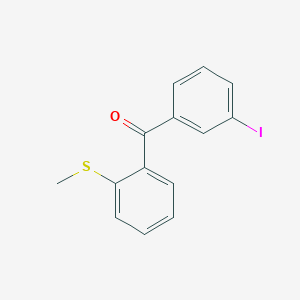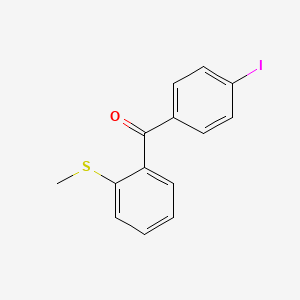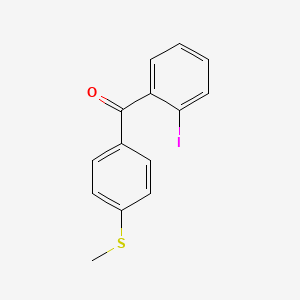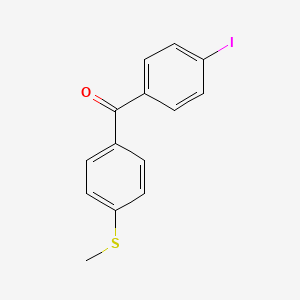
3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone, also known as oxybenzone, is an organic compound that belongs to the benzophenone family. It has a molecular formula of C16H14Cl2O2 and a molecular weight of 309.19 .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone consists of a benzophenone core with two chlorine atoms, two methyl groups, and one methoxy group .Scientific Research Applications
Transformation in Chlorinated Water
A study investigated the transformation of UV filters, including 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone, in chlorinated water. The research found that this compound forms different chlorinated products and examined their photostability and toxicity. This study is relevant for understanding the environmental impact and stability of this compound in water systems (Zhuang et al., 2013).
Photophysical Behavior Characterization
Another study focused on the photophysical behavior of DFHBI derivatives, which include similar compounds to 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone. This research provides insights into how these molecules behave under various environmental conditions, which is crucial for their application in imaging RNA and other scientific applications (Santra et al., 2019).
UV Filters Stability in Water
Research exploring the stability of UV filters, such as 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone, in chlorinated water, studied their reaction rates and degradation pathways. This study is important for understanding how these compounds behave in environmental water sources (Negreira et al., 2008).
Biotransformation under Anaerobic Conditions
A study on the biotransformation of a major fungal metabolite closely related to 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone under anaerobic conditions examined its environmental fate. This research contributes to understanding the natural processes affecting such compounds in ecosystems (Verhagen et al., 1998).
Safety and Hazards
properties
IUPAC Name |
(3,5-dichlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-9-4-11(5-10(2)16(9)20-3)15(19)12-6-13(17)8-14(18)7-12/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQTZICJFIRZLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


